N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-25(19-7-10-26-24(15-19)30-16-17-8-11-29-12-9-17)27-21-5-6-23-20(14-21)13-18-3-1-2-4-22(18)23/h1-7,10,14-15,17H,8-9,11-13,16H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXJMWOHAZSJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Oxan-4-ylmethanol Derivatives
The oxan-4-ylmethoxy group is typically introduced via alkylation or Mitsunobu reactions. Key steps include:
Synthesis of Tetrahydropyran-4-ylmethanol :
Activation of the Alcohol :
Functionalization of Pyridine at the 2-Position
Introducing the oxan-4-ylmethoxy group at the 2-position of pyridine-4-carboxylic acid requires careful regiocontrol:
Direct Alkylation :
Mitsunobu Reaction :
Synthesis of 9H-Fluoren-2-amine
Nitration and Reduction of Fluorene
Purification Challenges
- The amine is prone to oxidation; storage under inert atmosphere (N$$_2$$ or Ar) is critical.
- Column chromatography over silica gel with hexane/ethyl acetate (7:3) eluent removes impurities.
Amide Coupling Strategies
Acid Activation
Intermediate A (2-[(oxan-4-yl)methoxy]pyridine-4-carboxylic acid) is activated for amide formation via:
- Mixed Carbonate Method : React with ethyl chloroformate (ClCO$$_2$$Et) and N-methylmorpholine (NMM) in THF at -15°C.
- Coupling Reagents : Use 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
Coupling with 9H-Fluoren-2-amine
Stepwise Protocol :
Side Reactions :
Optimization and Scale-Up Considerations
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | DIPEA | 25 | 78 |
| THF | Et$$_3$$N | 25 | 65 |
| CH$$_3$$CN | Cs$$2$$CO$$3$$ | 0 → 25 | 72 |
Catalytic Enhancements
- Microwave Assistance : Reducing coupling time from 16 hours to 45 minutes at 80°C improves yield to 85%.
- Flow Chemistry : Continuous-flow systems minimize decomposition of acid intermediates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC (C18 column, 0.1% TFA/ACN gradient): >98% purity at 254 nm.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxanyl or pyridine moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield fluorenone derivatives, while substitution could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a candidate for drug development, particularly for its interactions with biological targets.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on shared motifs:
Fluorenyl-Substituted Carboxamides
- 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0): Structure: Contains a fluorenylmethoxycarbonyl (Fmoc) group linked to a piperazine-acetic acid backbone. Molecular Weight: ~400 g/mol (estimated). Application: Widely used in peptide synthesis as an Fmoc-protected building block .
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridazin-4-yl)propanoic acid (Enamine Ltd, EN300-754721): Structure: Features an Fmoc-protected amino acid with a pyridazine side chain. Molecular Weight: 400.44 g/mol. Purity: 95%. Key Difference: The pyridazine ring and propanoic acid chain contrast with the pyridine-carboxamide and tetrahydropyran groups in the target compound, suggesting divergent applications in medicinal chemistry .
Pyridine-Carboxamide Derivatives
N-[9-methyl-4-oxo-1-phenyl-3,4,6,7-tetrahydropyrrolo[3,2,1-jk][1,4]benzodiazepin-3(R)-yl]pyridine-4-carboxamide (CI-1018, from ):
- Structure : A pyridine-4-carboxamide linked to a complex benzodiazepine core.
- Application : Historically explored for neurological targets due to its benzodiazepine scaffold.
- Key Difference : The absence of a fluorenyl group and the incorporation of a benzodiazepine system highlight its specialized pharmacological profile compared to the target compound’s simpler pyridine-fluorenyl design .
- Cilomilast (cis-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid]): Structure: A cyclohexane-carboxylic acid derivative with pyridine-like aromaticity. Application: PDE4 inhibitor used in chronic obstructive pulmonary disease (COPD). Key Difference: The carboxylic acid group and cyclohexane ring contrast with the carboxamide and tetrahydropyran groups in the target compound, underscoring differences in target specificity .
Physicochemical and Pharmacokinetic Properties
Research Implications and Limitations
The oxan-4-ylmethoxy group’s contribution to solubility and metabolic stability warrants experimental validation. Additionally, crystallographic studies using tools like SHELX could elucidate conformational preferences critical for target binding.
Biological Activity
N-(9H-fluoren-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide, a compound with the molecular formula and a molecular weight of 478.5 g/mol, is part of a broader category of fluorene derivatives that have shown promising biological activities. This article delves into its biological activity, including antimicrobial, cytotoxic, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fluorene nucleus , which is known for its diverse pharmacological actions. The presence of the oxan-4-ylmethoxy group contributes to its unique chemical properties, enhancing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of fluorene derivatives. For instance, compounds derived from the fluorene structure have demonstrated variable inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Microorganism | Activity |
|---|---|
| Bacillus subtilis | Inhibited |
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
| Candida albicans | Inhibited |
The nature of substituents on the aryl moiety significantly influences the spectrum and intensity of the inhibitory effects observed in these compounds .
Cytotoxic Activity
Fluorene derivatives have also been studied for their cytotoxic properties. Some analogs have shown promising results as antiproliferative agents, particularly against cancer cell lines. The introduction of specific functional groups has been linked to enhanced cytotoxicity.
Case Studies
- Antimicrobial Evaluation : A study assessed various fluorene derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics at concentrations around 100 µg/mL .
- Cytotoxicity Testing : In another investigation, a series of 9-fluorenone derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The findings suggested that modifications to the alkyl side chains could improve antiproliferative activity, indicating that structure-activity relationships play a crucial role in determining biological efficacy .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, disrupting essential cellular processes such as protein synthesis or DNA replication. The electron-withdrawing properties of certain substituents enhance binding affinity to these targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
